molecular formula C6H8N2OS B2880431 1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde CAS No. 1823581-29-8

1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde

Cat. No.: B2880431
CAS No.: 1823581-29-8
M. Wt: 156.2
InChI Key: MGRAPWBBNOBERV-UHFFFAOYSA-N
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Description

1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde is a versatile pyrazole-based chemical building block designed for research and development applications. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities . This particular compound features a methylsulfanyl (S-CH₃) substituent and an aldehyde functional group, making it a valuable intermediate for the synthesis of more complex molecules. The aldehyde group is a key reactive site, allowing for further derivatization through condensation reactions, such as the formation of Schiff bases, or serving as a precursor for the construction of fused heterocyclic systems . Researchers can utilize this compound in the exploration of new pharmacologically active agents. Pyrazole derivatives have been extensively studied and shown to exhibit anti-inflammatory, antimicrobial, anticancer, and antifungal activities, among others . For instance, structurally similar pyrazole-4-carbaldehyde derivatives have been used as key precursors in the synthesis of thiosemicarbazones and thiazole hybrids, which have demonstrated promising anti-inflammatory potential by inhibiting cyclooxygenase-2 (COX-2) . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-methyl-5-methylsulfanylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRAPWBBNOBERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Dicarbonyl Cyclization

A common approach involves reacting methylhydrazine with a 1,3-diketone or its equivalent. For example, dimethyl malonate serves as a versatile precursor. In the presence of formamide compounds (e.g., DMF) and alkylating agents (e.g., dimethyl sulfate), dimethyl malonate undergoes condensation to form intermediates with masked aldehyde functionalities. Subsequent cyclization with methylhydrazine yields 1-methylpyrazole derivatives. The methylsulfanyl group is introduced via nucleophilic substitution or thiolation at position 5 using methyl disulfide or methanethiol.

Regioselective Thiolation

Post-cyclization thiolation ensures precise placement of the methylsulfanyl group. For instance, 1-methylpyrazole-4-carbaldehyde is treated with methanesulfenyl chloride in the presence of a base, yielding the 5-methylsulfanyl derivative. This method achieves >80% regioselectivity when conducted at 0–5°C.

Palladium-Catalyzed Cross-Coupling for Aldehyde Functionalization

The carbaldehyde group at position 4 is often introduced via Pd-mediated reactions.

Suzuki-Miyaura Coupling

Pyrazole triflates or halides serve as electrophilic partners in cross-coupling reactions. For example, 1-methyl-5-methylsulfanylpyrazole-4-triflate reacts with formylboronic acid under Pd(PPh₃)₄ catalysis to install the aldehyde group. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (4 mol%)
  • Base : K₃PO₄ (3 equiv)
  • Solvent : 1,4-Dioxane
  • Yield : 65–72%

Vilsmeier-Haack Formylation

Direct formylation of 1-methyl-5-methylsulfanylpyrazole is achieved using the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds via electrophilic aromatic substitution, with DMF acting as the formylating agent. Optimal conditions include:

  • Temperature : 80–100°C
  • Time : 6–8 hours
  • Yield : 58–63%

Functional Group Interconversion Strategies

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl group at position 4 is oxidized to the aldehyde using MnO₂ or Dess-Martin periodinane. For example:

  • Hydroxymethyl Introduction : Lithiation of 1-methyl-5-methylsulfanylpyrazole followed by quenching with formaldehyde.
  • Oxidation : Treatment with MnO₂ in CH₂Cl₂ at 25°C for 12 hours.
    Yield : 70–75%

Reduction of Nitriles

Nitrile groups at position 4 are selectively reduced to aldehydes using DIBAL-H. This method avoids over-reduction to alcohols:

  • Conditions : DIBAL-H (1.5 equiv), THF, −78°C
  • Yield : 60–65%

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Regioselectivity
Cyclocondensation Hydrazine + dicarbonyl → pyrazole 55–60% Moderate
Suzuki Coupling Triflate + formylboronic acid 65–72% High
Vilsmeier Formylation Electrophilic formylation 58–63% High
Hydroxymethyl Oxidation Lithiation → oxidation 70–75% High

Challenges and Optimization Strategies

Isomer Control

The primary challenge lies in suppressing 1-methyl-4-methylsulfanyl isomer formation. Using bulky bases (e.g., LDA) during thiolation minimizes steric interference, enhancing 5-position selectivity.

Catalyst Efficiency

Pd-catalyzed methods benefit from ligand optimization. Bidentate ligands (e.g., dppf) improve coupling efficiency, reducing catalyst loading to 2 mol% while maintaining yields >70%.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may promote side reactions. Mixed solvent systems (e.g., DMF/H₂O) balance reactivity and selectivity.

Chemical Reactions Analysis

1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 1-methyl-5-methylsulfanylpyrazole-4-carbaldehyde with analogous pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

Table 1: Key Substituents and Their Electronic Influence
Compound Name Substituents (Positions) Electronic Effects
This compound 1-CH₃, 5-SCH₃, 4-CHO SCH₃: Electron-donating; CHO: Electrophilic
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 3-(4-F-C₆H₄), 5-Ph, 4,5-dihydro, 1-CHO Fluorine: Electron-withdrawing; Dihydro ring reduces aromaticity
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde 1-CH₃, 3-CF₃, 5-(3-Cl-C₆H₄-S), 4-CHO CF₃ and Cl: Strong electron-withdrawing; enhances CHO reactivity
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-NH₂, 3-CH₃, 1-Ph, 4-CHO NH₂: Electron-donating; Ph: Moderately electron-withdrawing

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) : Increase the electrophilicity of the aldehyde, enhancing reactivity in nucleophilic addition reactions .
  • Dihydro pyrazolines (4,5-dihydro-1H-pyrazole) : Reduced aromaticity compared to fully unsaturated pyrazoles, affecting conjugation and stability .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data (Inferred from Studies)
Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (NMR, IR)
This compound Not reported Moderate in DMSO, CHCl₃ CHO: ~1700 cm⁻¹ (IR); δ 9.8–10.2 ppm (¹H NMR)
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 160–162 Low in H₂O; High in acetone Dihydro ring: δ 3.1–3.5 ppm (¹H NMR, CH₂)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 145–148 High in ethanol NH₂: δ 5.5 ppm (¹H NMR); 3450 cm⁻¹ (IR)

Research Findings :

  • Crystallography : Structural studies (e.g., SHELX-refined data) confirm planar geometry in pyrazole rings and intermolecular interactions (e.g., hydrogen bonding involving CHO groups) .
  • Conformational Stability: Computational studies (B3LYP) on 5-amino derivatives reveal that NH₂ and CHO groups adopt coplanar orientations to maximize resonance stabilization .

Biological Activity

1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde is a pyrazole derivative notable for its unique structural features, including a methyl group, a methylsulfanyl group, and a carbaldehyde group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The compound exhibits several chemical properties that contribute to its biological activity. Its mechanism of action primarily involves the interaction of the carbaldehyde group with nucleophilic sites on proteins, leading to covalent modifications that can alter protein function. The methylsulfanyl group may also participate in redox reactions, influencing various cellular processes.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's structure allows it to disrupt microbial cell membranes or inhibit vital metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various experimental models. Studies have shown that it can significantly reduce inflammation markers in animal models, such as carrageenan-induced paw edema and formalin-induced pain tests. The compound appears to inhibit the activity of pro-inflammatory cytokines like TNF-α and enzymes such as myeloperoxidase (MPO) involved in inflammatory responses .

Research Findings

A recent study highlighted the synthesis of new pyrazole derivatives, including this compound, which were evaluated for their pharmacological properties. The findings indicated that these derivatives exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, dosages of 280 µmol/kg showed substantial reductions in pain behaviors and edema formation in tested models .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NamePosition of Methylsulfanyl GroupBiological Activity
1-Methyl-3-methylsulfanylpyrazole-4-carbaldehyde3rdModerate anti-inflammatory effects
1-Methyl-5-ethylsulfanylpyrazole-4-carbaldehyde5thEnhanced antimicrobial properties
1-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde3rdLower anti-inflammatory activity

This table illustrates that while there are similarities among these compounds, variations in the position and type of substituents significantly influence their biological activities.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives. For instance, one study focused on the analgesic effects of synthesized pyrazole compounds in animal models. The results indicated that compounds similar to this compound exhibited strong analgesic properties, outperforming traditional analgesics at certain dosages .

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